

# Rufloxacin absorption, distribution, metabolism, and excretion (ADME) profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rufloxacin*

Cat. No.: *B1680270*

[Get Quote](#)

## The Pharmacokinetic Profile of Rufloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **rufloxacin**, a long-acting fluoroquinolone antibiotic. The information presented herein is collated from various pharmacokinetic studies to support further research and drug development efforts.

### Absorption

**Rufloxacin** is readily absorbed following oral administration. Studies in healthy volunteers have demonstrated rapid absorption with the time to reach maximum plasma concentration (T<sub>max</sub>) typically occurring within a few hours.

### Quantitative Absorption Data

Parameter	Value	Study Population & Dosage	Reference
Tmax (Time to Peak Plasma Concentration)	1.9 h	8 healthy volunteers, single 400 mg oral dose	[1]
4.2 ± 3.0 h	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]	
2 to 3 h	16 healthy volunteers, single 400 mg or 600 mg oral dose	[4]	
Cmax (Peak Plasma Concentration)	4.4 mg/L	8 healthy volunteers, single 400 mg oral dose	[1]
4.05 ± 1.38 µg/mL	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]	
3.35 ± 0.12 µg/mL	16 healthy volunteers, single 400 mg oral dose	[4]	
4.54 ± 0.19 µg/mL	16 healthy volunteers, single 600 mg oral dose	[4]	

## Experimental Protocols: Absorption Studies

- Study Design: Pharmacokinetic studies were typically conducted in healthy adult volunteers or specific patient populations. These studies involved the administration of single or multiple oral doses of **rufloxacin**.

- **Sample Collection:** Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.
- **Analytical Methods:** **Rufloxacin** concentrations in plasma were quantified using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.<sup>[4][5][6][7]</sup> Some earlier studies also utilized microbiological assays.

## Distribution

**Rufloxacin** exhibits good tissue penetration, a characteristic feature of fluoroquinolones. The apparent volume of distribution suggests that the drug distributes extensively into tissues.

### Quantitative Distribution Data

Parameter	Value	Study Population & Dosage	Reference
Vd (Apparent Volume of Distribution)	109.5 L	8 healthy volunteers, single 400 mg oral dose	<sup>[1]</sup>
132 ± 4 L	16 healthy volunteers, 400 mg loading dose followed by 200 mg daily	<sup>[4]</sup>	
139 ± 5 L	16 healthy volunteers, 600 mg loading dose followed by 300 mg daily	<sup>[4]</sup>	
Plasma Protein Binding	20% to 40% (general range for fluoroquinolones)	Not specific to rufloxacin	<sup>[8][9]</sup>

## Experimental Protocols: Distribution Studies

- **Volume of Distribution Calculation:** The apparent volume of distribution (Vd) was calculated from the plasma concentration-time data obtained in pharmacokinetic studies using standard

pharmacokinetic models.

- **Protein Binding Assessment:** While a specific value for **rufloxacin** is not readily available in the reviewed literature, protein binding for fluoroquinolones is generally determined in vitro by methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation, followed by quantification of the bound and unbound drug concentrations.

## Metabolism

The metabolism of **rufloxacin** in humans appears to be limited. The primary metabolite identified is the N-desmethyl derivative. However, some studies suggest that humans may not be capable of forming other potential metabolites like **rufloxacin**sulfoxide.

### Identified Metabolites

Metabolite	Activity	Method of Identification	Reference
N-desmethylrufloxacin (MF 922)	Major metabolite, possesses antimycoplasmal activity	HPLC	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[10]</a>
Rufloxacin sulfoxide	Potential metabolite, not detected in humans	HPLC	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols: Metabolism Studies

- **In Vivo Metabolism:** The identification and quantification of metabolites were performed by analyzing plasma, urine, and bile samples from subjects who had received **rufloxacin**. HPLC was the primary analytical technique used for the separation and detection of both the parent drug and its metabolites.[\[2\]](#)[\[3\]](#)
- **In Vitro Studies:** While not detailed in the available literature for **rufloxacin** specifically, the metabolism of fluoroquinolones is often investigated in vitro using human liver microsomes to identify the cytochrome P450 (CYP) enzymes responsible for their biotransformation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Excretion

**Rufloxacin** is eliminated from the body through both renal and non-renal pathways. A significant portion of the administered dose is excreted unchanged in the urine. Biliary excretion also contributes to its elimination.

## Quantitative Excretion Data

Parameter	Value	Study Population & Dosage	Reference
Elimination Half-Life ( $t_{1/2}$ )	28.2 h	8 healthy volunteers, single 400 mg oral dose	[1]
45.1 ± 13.5 h	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]	
40.0 ± 1.5 h	16 healthy volunteers, 400 mg loading dose followed by 200 mg daily	[4]	
44.0 ± 1.3 h	16 healthy volunteers, 600 mg loading dose followed by 300 mg daily	[4]	
30 ± 3 h	Subjects with GFR > 80 ml/min, single 400 mg oral dose	[16]	
Total Body Clearance (CL/F)	39 ± 1 ml/min	16 healthy volunteers, 400 mg loading dose followed by 200 mg daily	[4]
44 ± 4 ml/min	16 healthy volunteers, 600 mg loading dose followed by 300 mg daily	[4]	
Renal Clearance (CL <sub>r</sub> )	21 ± 1 ml/min	16 healthy volunteers, 400 mg loading dose followed by 200 mg daily	[4]

22 ± 2 ml/min	16 healthy volunteers, 600 mg loading dose followed by 300 mg daily	[4]	
12.7 ± 6.0 ml/min	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]	
Biliary Clearance	0.4 ± 0.2 ml/min	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]
Percentage of Dose Excreted in Urine (unchanged)	30.7% (over 96 h)	8 healthy volunteers, single 400 mg oral dose	[1]
27.2% ± 12.0% (over 72 h)	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]	
49.6 ± 1.3%	16 healthy volunteers, 400 mg loading dose followed by 200 mg daily	[4]	
51.1 ± 2.1%	16 healthy volunteers, 600 mg loading dose followed by 300 mg daily	[4]	
25-26%	2 human subjects	[11]	
Percentage of Dose Recovered in Bile	0.9% ± 0.8% (over 72 h)	12 patients with extrahepatic cholestasis, single 400 mg oral dose	[2][3]

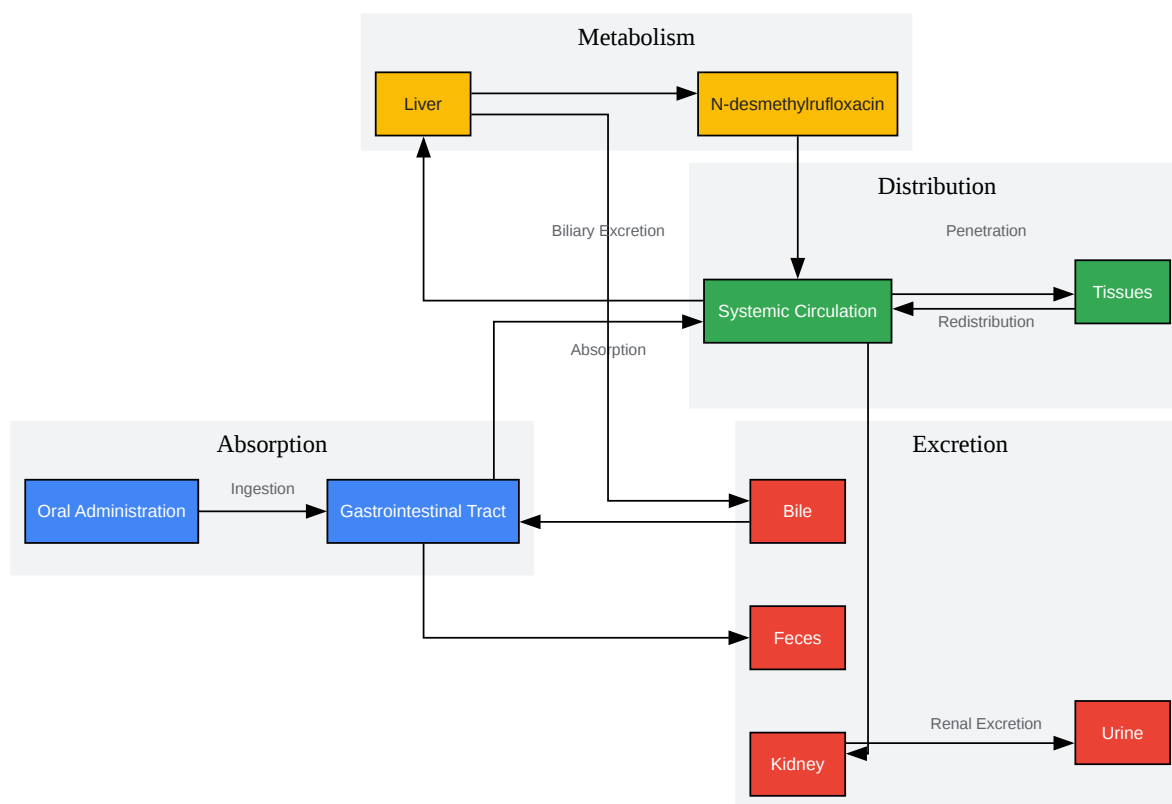
## Experimental Protocols: Excretion Studies

- Study Design: Excretion studies involved the collection of urine and feces over a specified period after drug administration. In some studies, bile was collected from patients with biliary drainage.[\[2\]](#)[\[3\]](#)
- Sample Analysis: The concentration of **rufloxacin** and its metabolites in the collected excreta was determined using HPLC.
- Pharmacokinetic Modeling: The elimination half-life and clearance rates were calculated from the plasma concentration-time data using compartmental (one- or two-compartment) or non-compartmental analysis.[\[16\]](#)[\[17\]](#)

## Visualizations

### Rufloxacin ADME Workflow

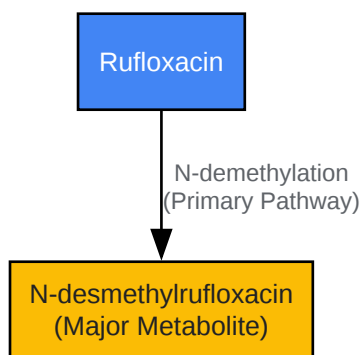




[Click to download full resolution via product page](#)

Caption: Overall ADME workflow of **Rufloxacin**.

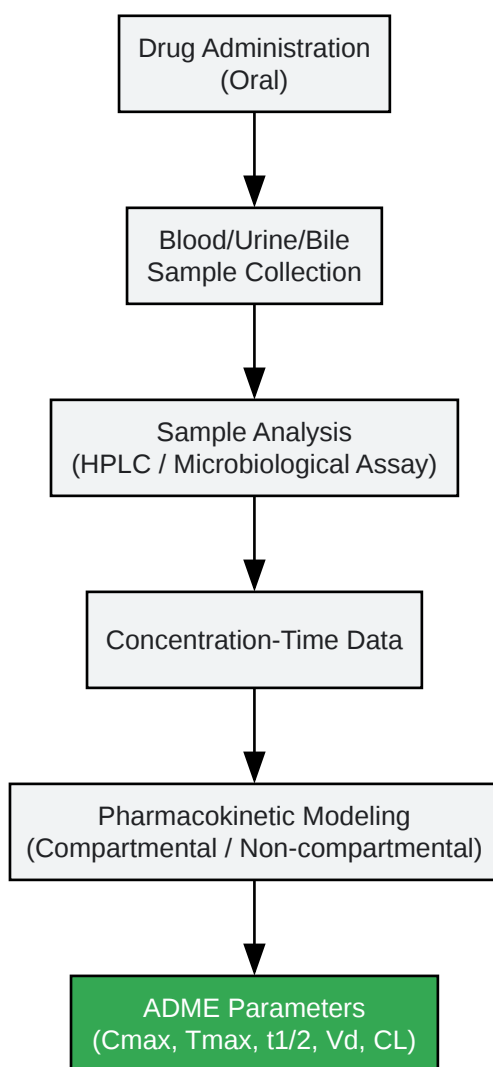
## Rufloxacin Metabolic Pathway



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathway of **Rufloxacin**.

## Experimental Workflow for Pharmacokinetic Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacokinetic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and tissue penetration of rifloxacin, a long acting quinolone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliary excretion of rifloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliary excretion of rifloxacin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-dose pharmacokinetics and safety of rifloxacin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 6. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical role of protein binding of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antimycoplasmal activities of rifloxacin and its metabolite MF 922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatography and preliminary pharmacokinetics of rifloxacin and its metabolites N-desmethylrifloxacin and rifloxacin sulfoxide in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography and preliminary pharmacokinetics of rifloxacin and its metabolites, N-desmethylrifloxacin and rifloxacin sulfoxide, in urine of rhesus monkey Macaca mulatta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of rifloxacin in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Rifloxacin absorption, distribution, metabolism, and excretion (ADME) profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680270#rifloxacin-absorption-distribution-metabolism-and-excretion-adme-profile]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)